Ispinesib

Catalog No.
S548444
CAS No.
336113-53-2
M.F
C30H33ClN4O2
M. Wt
517.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ispinesib

CAS Number

336113-53-2

Product Name

Ispinesib

IUPAC Name

N-(3-aminopropyl)-N-[(1R)-1-(3-benzyl-7-chloro-4-oxoquinazolin-2-yl)-2-methylpropyl]-4-methylbenzamide

Molecular Formula

C30H33ClN4O2

Molecular Weight

517.1 g/mol

InChI

InChI=1S/C30H33ClN4O2/c1-20(2)27(34(17-7-16-32)29(36)23-12-10-21(3)11-13-23)28-33-26-18-24(31)14-15-25(26)30(37)35(28)19-22-8-5-4-6-9-22/h4-6,8-15,18,20,27H,7,16-17,19,32H2,1-3H3/t27-/m1/s1

InChI Key

QJZRFPJCWMNVAV-HHHXNRCGSA-N

SMILES

CC1=CC=C(C=C1)C(=O)N(CCCN)C(C2=NC3=C(C=CC(=C3)Cl)C(=O)N2CC4=CC=CC=C4)C(C)C

Solubility

Soluble in DMSO, not in water

Synonyms

SB715992; SB-715992; SB 715992; CK 0238273; CK-0238273; CK0238273.

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(CCCN)C(C2=NC3=C(C=CC(=C3)Cl)C(=O)N2CC4=CC=CC=C4)C(C)C

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N(CCCN)[C@@H](C2=NC3=C(C=CC(=C3)Cl)C(=O)N2CC4=CC=CC=C4)C(C)C

Description

The exact mass of the compound Ispinesib is 516.2292 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. It belongs to the ontological category of benzamides in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action

Ispinesib works by inhibiting Kinesin Spindle Protein (KSP), also known as Eg5 or kinesin-5 []. KSP is a motor protein essential for the formation and function of the mitotic spindle during cell division []. By blocking KSP, ispinesib disrupts the proper separation of chromosomes, leading to mitotic arrest and ultimately, cell death []. This targeted approach focuses on rapidly dividing cancer cells, potentially minimizing side effects on healthy tissues.

Preclinical Studies

Preclinical studies have shown promising results for ispinesib's anti-tumor activity. In vitro studies demonstrated cytotoxicity against various cancer cell lines, including leukemia, Ewing sarcoma, and breast cancer []. Additionally, ispinesib exhibited significant in vivo activity against xenografts of these cancers in mice []. These findings suggest ispinesib's potential for a broad range of tumor types.

Clinical Trials

Clinical trials are ongoing to evaluate the safety and efficacy of ispinesib in humans. Early phase I trials explored the maximum tolerated dose and potential side effects of ispinesib, alone or in combination with other chemotherapies [, ]. Results indicate an acceptable safety profile with manageable side effects compared to traditional anti-microtubule agents []. Further studies are investigating ispinesib's effectiveness in different cancer types and treatment regimens.

Ispinesib, also known as SB-715992, is a small-molecule inhibitor specifically targeting kinesin spindle protein, a crucial motor protein involved in mitotic spindle formation during cell division. Its chemical formula is C30H33ClN4O2C_{30}H_{33}ClN_{4}O_{2}, and it has a molecular weight of approximately 517.07 g/mol. Ispinesib functions by inhibiting the ATPase activity of kinesin spindle protein, which is essential for establishing a bipolar spindle and ensuring proper chromosome segregation during mitosis .

The primary mechanism of action of ispinesib involves its binding to kinesin spindle protein, leading to conformational changes that prevent the protein from interacting with microtubules. This inhibition disrupts the assembly of the mitotic spindle, resulting in cell cycle arrest at the metaphase stage . The compound's allosteric inhibition is characterized by its high specificity, being approximately 40,000 times more selective for kinesin spindle protein compared to other kinesins .

Ispinesib has demonstrated significant biological activity in various preclinical and clinical studies. It induces mitotic arrest in cancer cells, leading to apoptosis. In vitro studies have shown that ispinesib effectively inhibits the growth of several human cancer cell lines, including breast and prostate cancer cells . Clinical trials have reported a response rate of 9% in women with metastatic breast cancer who had previously failed other treatments . The most common side effect observed was reversible neutropenia, while significant neurotoxicities were notably absent .

  • Formation of the quinazolinone core: This is achieved through cyclization reactions involving appropriate aniline derivatives and carbonyl compounds.
  • Side chain modification: The introduction of the isopropyl and amino groups occurs through alkylation and amination reactions.
  • Final coupling: The final product is obtained by coupling the modified side chains with the quinazolinone core under suitable conditions.

Ispinesib is primarily investigated for its potential use in treating various cancers, including:

  • Breast cancer
  • Lung cancer
  • Renal cell carcinoma
  • Ovarian cancer
  • Head and neck cancers

Its ability to induce mitotic arrest makes it a promising candidate for combination therapies with other chemotherapeutics like docetaxel . Ongoing clinical trials continue to evaluate its efficacy and safety profile across different tumor types .

Studies on ispinesib's interactions have focused on its pharmacokinetics when used in combination with other agents. For instance, a phase I trial assessed its use alongside docetaxel in patients with advanced solid tumors. The maximum tolerated dose was established without significant drug-drug interactions noted between ispinesib and docetaxel . Additionally, research has shown that ispinesib does not exhibit significant neurotoxicity or gastrointestinal side effects commonly associated with other chemotherapeutics .

Several compounds share structural or functional similarities with ispinesib. Key examples include:

Compound NameMechanism of ActionUnique Features
MonastrolInhibits kinesin spindle proteinFirst identified KSP inhibitor; induces monopolar spindles
EribulinMicrotubule dynamics modulatorDerived from marine sponge; unique mechanism involving microtubule destabilization
Taxanes (e.g., Paclitaxel)Stabilizes microtubulesWidely used in chemotherapy; different mechanism focusing on microtubule stabilization

Ispinesib's uniqueness lies in its highly selective inhibition of kinesin spindle protein without significant off-target effects, making it a valuable candidate for targeted cancer therapies .

Purity

>98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

516.2292040 g/mol

Monoisotopic Mass

516.2292040 g/mol

Heavy Atom Count

37

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

BKT5F9C2NI

Drug Indication

Investigated for use/treatment in breast cancer, lung cancer, solid tumors, renal cell carcinoma, pediatric indications, ovarian cancer, and head and neck cancer.

Pharmacology

Ispinesib is a synthetic small molecule, derived from quinazolinone, with antineoplastic properties. Ispinesib selectively inhibits the mitotic motor protein, kinesin spindle protein (KSP), resulting in inhibition of mitotic spindle assembly, induction of cell cycle arrest during the mitotic phase, and cell death in tumor cells that are actively dividing. Because KSP is not involved in nonmitotic processes, such as neuronal transport, ispinesib may be less likely to cause the peripheral neuropathy often associated with the tubulin-targeting agents.

Other CAS

336113-53-2

Wikipedia

Ispinesib

Dates

Modify: 2023-08-15
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